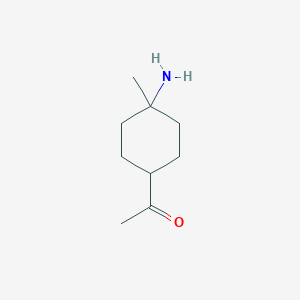
1-(4-Amino-4-methylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The use of psychoactive substances for medicinal and recreational purposes has been prevalent for centuries. The discovery of new compounds with psychoactive properties has led to the development of novel therapeutic agents and research tools. One such compound is 1-(4-Amino-4-methylcyclohexyl)ethanone, which has gained popularity among researchers due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Amino-4-methylcyclohexyl)ethanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The use of this compound has been shown to produce a range of biochemical and physiological effects. It induces alterations in perception, mood, and thought processes, leading to a state of altered consciousness. It has also been shown to increase heart rate, blood pressure, and body temperature, which may pose a risk to individuals with underlying cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-Amino-4-methylcyclohexyl)ethanone in laboratory experiments offers several advantages. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent psychedelic properties, allowing researchers to investigate its effects on various physiological and psychological processes.
However, the use of this compound in laboratory experiments also has several limitations. Its psychoactive effects may pose a risk to researchers, and the lack of understanding of its long-term effects on the brain and body makes it difficult to assess its safety profile.
Zukünftige Richtungen
Despite the limitations, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in scientific research is likely to continue in the future. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the underlying mechanisms of psychedelic experiences.
Conclusion
In conclusion, this compound is a synthetic compound with potent psychedelic properties. Its use in scientific research has provided valuable insights into its pharmacological and physiological effects. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. However, its use in laboratory experiments should be approached with caution due to its psychoactive effects and potential risks.
Synthesemethoden
The synthesis of 1-(4-Amino-4-methylcyclohexyl)ethanone involves the reaction of 4-AcO-DMT and cyclohexanone in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis method is relatively simple and can be carried out in a standard laboratory setup.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-4-methylcyclohexyl)ethanone has been used extensively in scientific research to investigate its pharmacological and physiological effects. It has been shown to exhibit potent psychedelic properties, similar to other compounds in the tryptamine class. Studies have also demonstrated its potential as a therapeutic agent for various psychiatric disorders, including depression and anxiety.
Eigenschaften
CAS-Nummer |
144647-21-2 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
Kanonische SMILES |
CC(=O)C1CCC(CC1)(C)N |
Synonyme |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



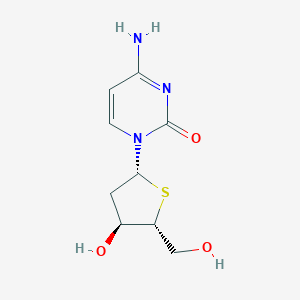
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
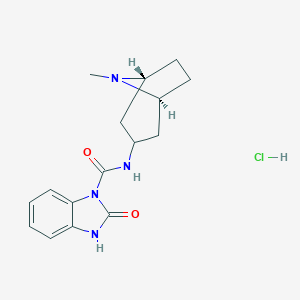
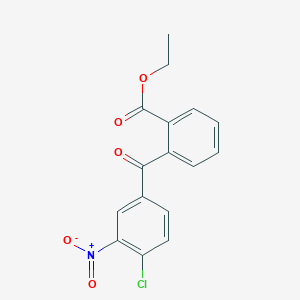
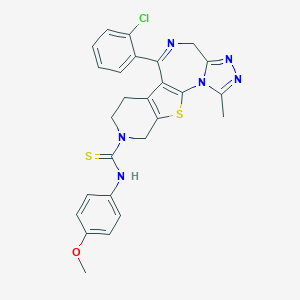
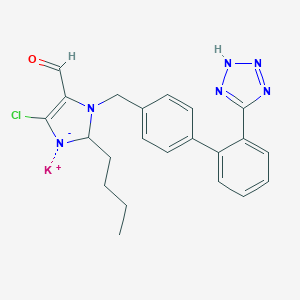
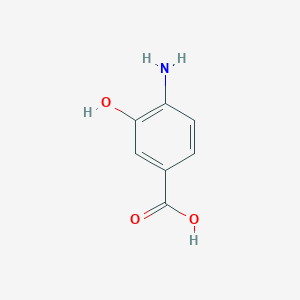


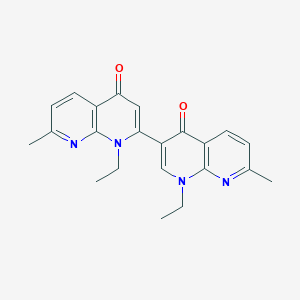



![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)